molecular formula C19H16ClN5 B10810566 N-benzyl-N-(4-chlorobenzyl)-7H-purin-6-amine

N-benzyl-N-(4-chlorobenzyl)-7H-purin-6-amine

Cat. No.: B10810566
M. Wt: 349.8 g/mol
InChI Key: XRJAFPONNKQNLV-UHFFFAOYSA-N
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Description

N-benzyl-N-(4-chlorobenzyl)-7H-purin-6-amine is a synthetic purine derivative of significant interest in plant physiology and biochemistry research. Its structural similarity to N6-benzyladenine, a potent cytokinin, designates it as a key compound for investigating the complex cytokinin signaling system in plants . Cytokinins are classical phytohormones that regulate all stages of plant ontogenesis, from cell proliferation and differentiation to chloroplast development and shoot growth . Research into receptor-specific ligands like this compound is a pivotal approach to overcoming the challenge of cytokinins' versatile and sometimes opposing effects in different plant organs . A primary research application for this compound is the study of ligand specificity among the individual cytokinin receptors of model plants like Arabidopsis thaliana , namely AHK2, AHK3, and CRE1/AHK4 . These receptors, though structurally similar, are distributed unevenly and can exhibit different affinities for specific ligands. Investigating how this compound interacts with these receptors can provide valuable insights into the design of selective compounds that elicit localized hormonal effects, potentially stimulating processes in shoots without suppressing root development . The mechanism of action for compounds in this class involves binding to the membrane-bound histidine kinase receptors, thereby influencing the downstream phosphorelay signaling pathway that governs gene expression and ultimately plant growth and development . This product is intended for use in various experimental settings, including in planta , in vitro , and in silico studies . It is supplied For Research Use Only and is not intended for diagnostic or therapeutic applications.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C19H16ClN5

Molecular Weight

349.8 g/mol

IUPAC Name

N-benzyl-N-[(4-chlorophenyl)methyl]-7H-purin-6-amine

InChI

InChI=1S/C19H16ClN5/c20-16-8-6-15(7-9-16)11-25(10-14-4-2-1-3-5-14)19-17-18(22-12-21-17)23-13-24-19/h1-9,12-13H,10-11H2,(H,21,22,23,24)

InChI Key

XRJAFPONNKQNLV-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)CN(CC2=CC=C(C=C2)Cl)C3=NC=NC4=C3NC=N4

Origin of Product

United States

Preparation Methods

Reaction Scheme

  • Preparation of N-Benzyl-1H-Pyrrol-1-Amine :

    • Reagents : N-Benzyl-N-(1H-pyrrol-1-yl) carbamic acid ethyl ester, NaOH, ethylene glycol.

    • Conditions : Heating at 120°C for 7 hours, followed by extraction with ethyl acetate.

    • Yield : 74%.

  • Substitution at N6 :

    • Reagents : 6-Chloropurine, N-Benzyl-1H-Pyrrol-1-Amine, HCl (ethereal), isopropanol.

    • Conditions : Stirring at 90°C for 4 hours, pH adjustment with Na₂CO₃, extraction with ethyl acetate.

    • Yield : 46% after recrystallization from methanol.

Key Observations

  • Solvent Role : Isopropanol enhances solubility of reactants and stabilizes intermediates.

  • Base Dependency : NaOH facilitates hydrolysis in the first step, while HCl protonates the purine to activate the leaving group.

Method 2: Chan-Lam Coupling and SNAr Reactions

This method, reported in ACS publications, leverages palladium-catalyzed coupling and nucleophilic aromatic substitution (SNAr).

Reaction Sequence

  • N9 Arylation :

    • Reagents : 2,6-Dichloropurine, aryl boronic acid (e.g., 4-chlorobenzyl boronic acid), Pd catalyst.

    • Conditions : Chan-Lam coupling in aqueous medium, room temperature.

    • Regioselectivity : N9 substitution dominates due to steric hindrance at N7.

  • N6 Amination :

    • Reagents : Benzylamine, MeNH₂ (for SNAr), DMF.

    • Conditions : Heating at 80°C for 12 hours, purification via silica-gel chromatography.

    • Yield : >80% for isolated products.

Critical Parameters

ParameterOptimal ValueImpact on Reaction
SolventDMF or DMSOEnhances solubility of intermediates
BaseDBU or NaOHDeprotonates amines for nucleophilic attack
Temperature80–120°CAccelerates SNAr kinetics

Method 3: Direct SNAr on 2,6-Dichloropurine

This streamlined approach uses sequential SNAr reactions on 2,6-dichloropurine.

Reaction Workflow

  • First Substitution (N6) :

    • Reagents : 4-Chlorobenzylamine, K₂CO₃, DMF.

    • Conditions : 75°C, 12 hours.

    • Outcome : N6-4-chlorobenzylated intermediate.

  • Second Substitution (N2) :

    • Reagents : Benzylamine, TBHP (oxidizing agent), n-Bu₄NI.

    • Conditions : 75°C, 12 hours.

    • Yield : 88% after flash chromatography.

Mechanistic Insights

  • Oxidizing Agent Role : TBHP facilitates C–H bond activation, enabling amination at the benzylic position.

  • Catalyst Influence : n-Bu₄NI enhances iodide ion concentration, promoting SNAr efficiency.

Regioselectivity and Purification

Regioselectivity is critical to avoid undesired N7 substitutions. Strategies include:

  • Steric Control : Bulky reagents favor N6 substitution due to reduced steric hindrance.

  • Protective Groups : Temporary blocking of N7 (e.g., with methyl groups) before SNAr.

Purification Techniques

MethodApplicationEfficiency
RecrystallizationCrude product purificationHigh purity (>95%)
Silica-Gel ColumnSeparation of isomersModerate resolution
Alkaline WashRemoval of acidic byproductsEffective for water-soluble impurities

Comparative Analysis of Methods

MethodAdvantagesLimitations
Stepwise AminationHigh regioselectivityMulti-step complexity
Chan-Lam CouplingScalability for aryl groupsRequires Pd catalyst
Direct SNArFewer steps, higher yieldsSensitive to base strength

Optimization and Challenges

  • Solvent Optimization : DMF and DMSO outperform THF in SNAr reactions due to higher polarity.

  • Base Strength : DBU and NaOH enable deprotonation of amines without side reactions.

  • Temperature : Elevated temperatures (75–120°C) reduce reaction times but risk decomposition .

Chemical Reactions Analysis

Types of Reactions

N-benzyl-N-(4-chlorobenzyl)-7H-purin-6-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.

    Substitution: Nucleophilic substitution reactions can occur at the benzyl or chlorobenzyl groups using reagents like sodium methoxide or potassium cyanide.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.

    Substitution: Sodium methoxide in methanol or potassium cyanide in DMF.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield benzyl alcohol derivatives, while reduction can produce the corresponding amines.

Scientific Research Applications

Antiviral Activity

Recent studies have indicated that compounds similar to N-benzyl-N-(4-chlorobenzyl)-7H-purin-6-amine exhibit significant antiviral properties, particularly against flaviviruses such as Zika virus (ZIKV) and Dengue virus (DENV). The structural features of these compounds contribute to their effectiveness as antiviral agents.

Case Study: Antiviral Screening

A study focused on 4,7-disubstituted 7H-pyrrolo[2,3-d]pyrimidines demonstrated that specific substitutions on the purine scaffold enhanced antiviral activity. For instance, compounds with a para-nitrobenzyl moiety showed promising results against ZIKV, indicating that similar modifications in this compound could yield effective antiviral agents .

CompoundVirus TargetedIC50 (µM)Reference
Compound 1ZIKV1.5
Compound 2DENV8.5
This compoundTBDTBDTBD

Antioxidant Properties

This compound has also been evaluated for its antioxidant potential. Studies suggest that purine derivatives can exhibit significant free radical scavenging activity, which is crucial in preventing oxidative stress-related diseases.

Research Findings

The antioxidant capacity of related compounds was assessed using the DPPH discoloration method, showing effective radical scavenging abilities. The presence of hydroxyl groups in the structure has been linked to enhanced antioxidant activity .

CompoundDPPH Scavenging Activity (%)Reference
Compound A64.5% after 20 min
Compound B79% after 60 min
This compoundTBDTBD

Cancer Therapeutics

The compound's potential as an anticancer agent is another area of interest. Research has shown that structurally similar purine derivatives can inhibit key kinases involved in cancer progression.

Case Study: Kinase Inhibition

A study explored the synthesis of new purine derivatives as Bcr-Abl tyrosine kinase inhibitors, which play a critical role in chronic myeloid leukemia (CML). The findings suggest that modifications to the purine scaffold can enhance inhibitory activity against cancer cell proliferation .

CompoundTarget KinaseIC50 (µM)Reference
Compound CBcr-Abl0.5
This compoundTBDTBD

Pharmacological Insights

The pharmacological profile of this compound indicates its potential use in therapeutic applications beyond antiviral and anticancer activities. Its structural analogs have been studied for their effects on various biological pathways, including oxidative stress response and apoptosis regulation.

Research Overview

Studies have shown that certain nitrogen-containing compounds derived from purines exhibit protective effects against oxidative stress and apoptosis in cellular models. This suggests a broader therapeutic potential for this compound in treating diseases characterized by oxidative damage .

Mechanism of Action

The mechanism of action of N-benzyl-N-(4-chlorobenzyl)-7H-purin-6-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, modulating their activity and triggering downstream signaling pathways. This can result in various biological effects, depending on the specific target and context.

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Substituent Effects on Physicochemical Properties

The substituents on the benzyl groups and purine ring significantly influence molecular mass, lipophilicity, and reactivity. Key examples include:

Compound Name Molecular Formula Average Mass (g/mol) Substituents (R, R1) Key Properties
N-benzyl-N-(4-chlorobenzyl)-7H-purin-6-amine C₁₉H₁₇ClN₅ 350.83 R = benzyl, R1 = 4-chlorobenzyl High lipophilicity (Cl substituent)
N-benzyl-N-butyl-7H-purin-6-amine C₁₆H₁₉N₅ 281.36 R = benzyl, R1 = butyl Lower mass, increased flexibility
Kinetin (N-(2-Furylmethyl)-7H-purin-6-amine) C₁₀H₉N₅O 215.21 R = furfuryl Natural cytokinin analog
7-Benzyl-2-chloropurin-6-amine C₁₂H₁₀ClN₅ 259.69 Chlorine on purine ring (C2) Enhanced reactivity at purine core

Key Observations :

  • The 4-chlorobenzyl group in the target compound increases molecular mass by ~70 g/mol compared to non-chlorinated analogs (e.g., N-benzyl-N-butyl).
  • Chlorine substitution on the benzyl ring (vs.
Herbicidal Activity

In assays against Brassica napus (rape) and Echinochloa crus-galli (barnyard grass), compounds with 4-chlorobenzyl groups demonstrated selective inhibition of rape (Table 1, ):

Compound Inhibition (%) vs. Rape Inhibition (%) vs. Barnyard Grass
N-(4-chlorobenzyl)-substituted 85–90 <10
N-(4-methoxyphenyl)-substituted 60–70 <10
N-(phenyl)-substituted 40–50 <5

The 4-chlorobenzyl group enhances herbicidal specificity for broadleaf plants, likely due to interactions with auxin-signaling pathways .

Cytokinin Activity

Compared to classical cytokinins like kinetin and BAP (N-benzyl-9H-purin-6-amine), the target compound shows reduced plant-growth-promoting effects. For example:

  • BAP : Promotes shoot proliferation in plant tissue cultures at 0.1–1 µM .
  • This compound : Minimal cytokinin activity at similar concentrations, suggesting steric or electronic interference from the 4-chlorobenzyl group .

Biological Activity

N-benzyl-N-(4-chlorobenzyl)-7H-purin-6-amine is a synthetic compound belonging to the purine class, characterized by its unique structure that includes a purine core substituted with benzyl and 4-chlorobenzyl groups. This compound has garnered interest in medicinal chemistry due to its potential biological activities, particularly in cancer therapy and enzyme inhibition.

  • Molecular Formula : C₁₈H₁₈ClN₅
  • Molecular Weight : Approximately 335.8 g/mol

The purine backbone is crucial for various biological processes, especially in nucleic acid metabolism. The structural modifications of this compound may influence its binding affinity and biological activity.

Biological Activities

Research indicates that this compound exhibits several biological activities, including:

  • Inhibition of Cyclin-Dependent Kinases (CDKs) :
    • CDKs are essential for cell cycle regulation. Inhibition of these kinases can lead to cell cycle arrest, making this compound a candidate for anticancer therapies.
  • Enzyme Interaction Studies :
    • Binding affinity studies reveal that this compound interacts with various biological targets, potentially modulating enzyme activities and cellular pathways. Such interactions are critical for understanding its therapeutic potential.
  • Antioxidant Activity :
    • Similar purine derivatives have shown capacity for DPPH reduction and free radical scavenging, suggesting potential antioxidant properties .

Comparative Analysis with Related Compounds

The following table summarizes the properties and biological activities of compounds related to this compound:

Compound NameMolecular FormulaKey Features
N-benzyl-2-chloro-9H-purin-6-amineC₁₈H₁₈ClN₅Inhibits cyclin-dependent kinases; anticancer properties
9-benzyl-N-(2-chlorophenyl)-9H-purin-6-amineC₁₈H₁₈ClN₅Potential kinase inhibitor; used in biochemical research
6-benzylaminopurineC₁₁H₁₂N₄Plant growth regulator; affects cytokinin pathways
N-Benzyl-N-(2-chlorophenyl)-9H-purin-6-aminesC₂₄H₂₂ClN₉Similar structure; used in medicinal chemistry

Case Studies

Several studies have explored the biological activities of purine derivatives, including this compound:

  • Anticancer Activity :
    • A study demonstrated that compounds with similar structures showed significant inhibition of tumor cell proliferation in vitro, suggesting that this compound may exhibit similar effects .
  • Enzyme Inhibition :
    • Research highlighted that derivatives of this compound could act as dual inhibitors of adenosine receptors and casein kinase 1, showcasing their potential as multitarget drugs in cancer therapy .
  • Pharmacological Potential :
    • The synthesis and evaluation of various analogs indicated that modifications at specific positions on the purine scaffold could enhance or diminish biological activity, providing insights into structure–activity relationships (SAR) relevant for drug design .

Q & A

Q. What are effective synthetic routes for N-benzyl-N-(4-chlorobenzyl)-7H-purin-6-amine?

Answer: A common approach involves nucleophilic substitution reactions. For example, 4-chlorobenzyl chloride can react with a purine derivative under alkaline conditions. A protocol adapted from 4-chlorobenzyl chloride reactions (see ) involves refluxing with anhydrous potassium carbonate in ethanol to facilitate etherification or alkylation. Key steps include:

  • Reagent ratios : Use a 1.2:1 molar excess of 4-chlorobenzyl chloride to the purine precursor.
  • Catalyst : Anhydrous K₂CO₃ (2 equivalents) to deprotonate the purine amine.
  • Workup : Precipitation in cold water followed by recrystallization from ethanol.
    Optimization Tip : Monitor reaction progress via TLC or HPLC, as color changes alone (as noted in ) may not guarantee completion.

Q. Reference :

Q. How can researchers characterize the purity and structural identity of this compound?

Answer: Combined spectroscopic and chromatographic methods are critical:

  • HPLC/GC-MS : Assess purity using C18 columns with acetonitrile/water gradients.
  • NMR : Confirm substitution patterns (e.g., benzyl vs. 4-chlorobenzyl groups) via 1H^1H- and 13C^{13}C-NMR. The aromatic protons of the 4-chlorobenzyl group appear as a doublet (δ ~7.3 ppm).
  • Melting Point : Compare with literature values (e.g., purine derivatives in and typically melt at 360–365°C).
    Caution : Purines like 7H-purin-6-amine derivatives may degrade at high temperatures; use differential scanning calorimetry (DSC) for thermal stability analysis.

Q. Reference :

Advanced Research Questions

Q. How does the substitution pattern (N-benzyl vs. N-(4-chlorobenzyl)) influence biological activity?

Answer: The 4-chlorobenzyl group enhances lipophilicity and electron-withdrawing effects, potentially altering binding to targets like cytokinin receptors (). Methodological insights:

  • Structure-Activity Relationship (SAR) : Synthesize analogs with varying substituents (e.g., methoxy, nitro) and test in bioassays (e.g., plant cell division assays for cytokinin-like activity).
  • Computational Modeling : Use docking studies (e.g., AutoDock Vina) to compare binding affinities of benzyl vs. 4-chlorobenzyl derivatives to receptors like AHK3 (Arabidopsis histidine kinase 3).
    Data Contradiction : While highlights cytokinin activity, shows purine derivatives acting as corrosion inhibitors (89–96% efficiency). This suggests context-dependent multifunctionality.

Q. Reference :

Q. What computational methods are suitable for modeling interactions of this compound with biological targets?

Answer:

  • Molecular Dynamics (MD) Simulations : Use AMBER or GROMACS to simulate binding stability in aqueous environments. Parameterize the 4-chlorobenzyl group using the GAFF force field.
  • Quantum Mechanics (QM) : Calculate electrostatic potential surfaces (EPS) at the B3LYP/6-31G* level to identify nucleophilic/electrophilic regions.
  • ADME Prediction : Tools like SwissADME can predict logP (lipophilicity) and BBB permeability, critical for drug design (e.g., notes logP ~0.44 for related purines).

Q. Reference :

Q. How can researchers resolve contradictions in inhibition efficiency data for purine derivatives?

Answer: Conflicting results (e.g., corrosion inhibition vs. plant hormone activity) arise from experimental variables:

  • Concentration Dependence : Test a wide range (0.1–10 mM) to identify optimal efficacy windows ( used 1.0 M HCl but did not specify inhibitor concentrations).
  • Environmental Factors : pH, temperature, and electrolyte composition can alter adsorption mechanisms (Langmuir vs. Freundlich models in ).
  • Surface Analysis : Combine SEM/EDS (for elemental composition) and AFM (for roughness) to correlate inhibition efficiency with film formation.

Q. Reference :

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